molecular formula C29H34O6 B600278 Cowanin CAS No. 21044-85-9

Cowanin

Número de catálogo: B600278
Número CAS: 21044-85-9
Peso molecular: 478.6 g/mol
Clave InChI: GVDDDYKLKUMEGV-WOJGMQOQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cowanin, with the molecular formula C29H34O6 , is a chemical compound available for research and development purposes. This product is strictly labeled and intended For Research Use Only (RUO). It is not intended for use in diagnostic procedures, nor is it for human or veterinary therapeutic use. The sale and marketing of this product are in compliance with applicable regulations, and any claims or promotional materials associated with it are not intended to suggest a clinical or diagnostic application . Researchers can utilize this compound for various in vitro studies. To ensure quality and reproducibility in your experiments, this product is manufactured and handled under controlled conditions. As an RUO product, it is essential for researchers to understand that it has not been evaluated or approved by the FDA or other regulatory agencies for in vitro diagnostic use . For specific data on purity, handling, and storage conditions, please refer to the Certificate of Analysis (CoA) available upon request.

Propiedades

Número CAS

21044-85-9

Fórmula molecular

C29H34O6

Peso molecular

478.6 g/mol

Nombre IUPAC

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxy-7-(3-methylbut-2-enyl)xanthen-9-one

InChI

InChI=1S/C29H34O6/c1-16(2)8-7-9-18(5)11-13-20-25-23(15-22(31)29(20)34-6)35-24-14-21(30)19(12-10-17(3)4)27(32)26(24)28(25)33/h8,10-11,14-15,30-32H,7,9,12-13H2,1-6H3/b18-11+

Clave InChI

GVDDDYKLKUMEGV-WOJGMQOQSA-N

Sinónimos

1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-3,6,8-trihydroxy-2-methoxy-7-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one

Origen del producto

United States

Aplicaciones Científicas De Investigación

Cytotoxicity Against Cancer Cells

Cowanin exhibits potent cytotoxicity against several cancer cell lines:

  • Leukemia : In studies involving human leukemic HPB-ALL cells, this compound demonstrated an IC50 value of 7.5 μM, indicating strong cytotoxic effects compared to normal human embryonic kidney cells .
  • Breast Cancer : this compound has been shown to induce apoptosis in MDA-MB-468 breast cancer cells through the Bcl-2 pathway, highlighting its potential as an anticancer agent .
  • Other Cancer Types : Additional studies have reported this compound's efficacy against T47D human breast cancer cells, where it reduced cell migration and induced cell cycle arrest .

Case Study 1: Notch Inhibition and Nicastrin Degradation

A study published in Nature detailed the isolation of this compound from Garcinia speciosa and its role as a Notch inhibitor. The research established that this compound's ability to decrease nicastrin levels was linked to its cytotoxic effects on cancer cells, providing a novel approach for targeting the Notch pathway in cancer therapy .

Case Study 2: Apoptosis Induction in Breast Cancer

In another study focusing on breast cancer cells, this compound was observed to induce apoptosis via modulation of the Bcl-2 family proteins. This finding suggests that this compound could be developed into a therapeutic agent for breast cancer treatment .

Case Study 3: Anticancer Potential

Research highlighted this compound's potential as an anticancer agent through its ability to induce apoptosis and autophagy via the PI3K/AKT/mTOR signaling pathway. This positions this compound as a promising candidate for further development in cancer therapies .

Summary of Biological Activities

Activity TypeDescriptionReference
Notch InhibitionDecreases nicastrin levels; inhibits HES1 and HES5
CytotoxicityInduces apoptosis in leukemia and breast cancer cells
Anticancer MechanismModulates PI3K/AKT/mTOR pathway

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Cowanin shares structural homology with other xanthones, notably α-mangostin, β-mangostin, and γ-mangostin. These compounds differ in hydroxylation and prenylation patterns, which influence their bioactivity:

Compound Structural Features Key Targets IC50 (Cancer Cells) References
This compound 1,3,6-Trihydroxy-7-prenylxanthone Cyclin D1, p38 MAPK, ERK/Akt 10.51 µM (MCF-7/HER2)
α-Mangostin 1,3,6-Trihydroxy-7-methoxy-2,8-diprenylxanthone mTOR, STAT3, Bcl-2 5.2 µM (MDA-MB-231)
β-Mangostin 1,3,6-Trihydroxy-4-prenylxanthone NF-κB, Caspase-3 8.7 µM (HCT-116)
γ-Mangostin 1,3,7-Trihydroxy-2,8-diprenylxanthone PI3K/Akt, VEGF 12.4 µM (A549)

Key Differences :

  • Selectivity : this compound shows higher specificity for HER2-positive breast cancer cells than α-mangostin, which broadly targets triple-negative breast cancer .
  • Mechanism : Unlike β-mangostin (NF-κB inhibitor), this compound uniquely activates pro-apoptotic p38 while suppressing survival pathways (ERK/Akt) .

Comparison with Functionally Similar Compounds

This compound’s anti-cancer effects overlap with flavonoids like quercetin and curcumin, though their molecular frameworks differ:

Compound Class Key Targets IC50 (Cancer Cells) Advantages Over this compound Limitations vs. This compound References
This compound Xanthone Cyclin D1, p38 MAPK 10.51 µM (MCF-7/HER2) Selective cyclin D1 inhibition Limited data on in vivo models
Quercetin Flavonol Bcl-2, PI3K/Akt 25 µM (MCF-7) Broader antioxidant effects Lower potency in HER2+ cells
Curcumin Polyphenol NF-κB, STAT3 50 µM (LoVo) Well-documented anti-inflammatory use Poor bioavailability

Mechanistic Insights :

  • Cyclin D1 Suppression : this compound reduces cyclin D1 protein density by 60% in MCF-7/HER2 cells, outperforming quercetin (40% reduction) .
  • Apoptosis Induction : this compound activates caspase-9 and caspase-3 via mitochondrial pathways, akin to curcumin, but with lower IC50 values in colorectal cancer models .

Métodos De Preparación

Ethanol-Based Extraction

The most widely adopted method involves macerating 1.1 kg of powdered stem bark in 95% ethanol (3 × 5 L) for 72-hour intervals at room temperature. Ethanol’s mid-polarity selectively dissolves xanthones while minimizing chlorophyll co-extraction. After filtration and rotary evaporation (40°C, 150 mbar), this yields a dark viscous residue (56.5 g, 5.1% w/w).

Sequential Liquid-Liquid Partitioning

The crude ethanol extract undergoes fractionation to remove non-target constituents:

  • Defatting : Hexane (4 × 250 mL) removes apolar compounds (5.7 g recovered).

  • Ethyl Acetate Enrichment : Partitioning with ethyl acetate (8 × 100 mL) concentrates xanthones, yielding 43 g of semi-purified material.

  • Aqueous Discard : Residual polar compounds remain in the aqueous phase, which is typically discarded.

Recent optimizations substitute ethyl acetate with n-butanol in methanol-water systems (70:30 v/v), achieving 7.4% extract yields from G. cowa fruits, though stem bark remains the preferred source for this compound.

Chromatographic Purification Strategies

Column Chromatography

The ethyl acetate fraction (10 g) is subjected to silica gel column chromatography (200–300 mesh, 60 × 5 cm) with a gradient of chloroform-methanol (95:5 → 70:30). Fractions are monitored via TLC (silica GF254, CHCl₃:MeOH 9:1, UV 254 nm), with this compound eluting at Rf 0.38–0.42.

Radial Chromatography

Further purification employs centrifugal radial chromatography (Chromatotron®) with a 2 mm silica rotor and hexane-ethyl acetate-formic acid (75:24:1). This technique resolves this compound (yellow needles, 121–124°C) from structurally similar prenylated xanthones, achieving >95% purity.

High-Performance Liquid Chromatography (HPLC)

Final polishing uses reversed-phase HPLC (Luna Phenyl-Hexyl column, 250 × 10 mm, 5 μm). Isocratic elution with methanol-water (87:13, 2 mL/min) yields pharmaceutical-grade this compound (tR 29.4 min, λmax 315 nm).

Structural Elucidation Techniques

Spectroscopic Profiling

This compound’s structure (C29H34O6, m/z 478 [M]+) is confirmed through:

  • UV-Vis : λmax 243.6 nm (ε 4.52) and 315.8 nm (ε 4.37), indicative of conjugated xanthone chromophores.

  • IR : Bands at 3391 cm⁻¹ (chelated -OH) and 1648 cm⁻¹ (carbonyl).

  • NMR :

    • ¹H NMR (CDCl₃): δ 13.81 (s, 1H, chelated OH), 6.84/6.30 (2 × Ar-H), 3.81 (OCH₃).

    • ¹³C NMR: 182.4 ppm (C=O), 162.3–98.7 ppm (aromatic carbons).

High-Performance Thin-Layer Chromatography (HPTLC)

Yield Optimization and Challenges

Solvent System Impact

Comparative studies reveal ethanol’s superiority over methanol in preserving xanthone integrity, though methanol-water (70:30) marginally increases extraction efficiency (Table 1).

Table 1: Solvent Effects on this compound Yield

SolventPlant PartYield (%)Purity (%)
95% EthanolStem Bark5.178.2
70% EthanolFruit7.465.8
Methanol-WaterStem Bark5.981.4

Challenges in Industrial Scaling

  • Matrix Interference : Stem bark’s high lignin content necessitates extended extraction times (72 vs. 48 h for leaves).

  • Thermal Degradation : Rotary evaporation above 45°C causes xanthone dimerization, reducing bioactivity.

Recent Advances in Green Extraction

Emerging techniques like ultrasound-assisted extraction (40 kHz, 30°C) reduce processing time by 60% while maintaining 92% this compound recovery. Subcritical water extraction (150°C, 50 bar) also shows promise, though it requires post-treatment to remove hydrolyzed tannins .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Cowanin's cytotoxic effects in vitro?

  • Answer: Standard approaches include cell viability assays (e.g., MTT or CCK-8) to determine IC50 values, annexin V/PI staining for apoptosis detection, and Western blotting to analyze signaling proteins like cleaved caspase-3 or phosphorylated MAPKs. Dose- and time-response experiments are critical, with controls for solvent effects. For example, this compound exhibited an IC50 of 11 µg/ml in LoVo colorectal cancer cells after 48 hours, while normal COS-7 cells showed higher resistance (IC50 = 23.21 µg/ml) .

Q. How can researchers validate this compound's mechanism of action on cell cycle arrest?

  • Answer: Use flow cytometry to analyze cell cycle phases (e.g., G0/G1, S, G2/M) and Western blotting to assess cyclin-dependent kinases (CDKs) or cyclins (e.g., Cyclin D1). In MCF-7/HER2 breast cancer cells, this compound reduced Cyclin D1 expression by 50%, inducing G0/G1 arrest . Include synchronized cell populations and positive controls (e.g., serum starvation) to confirm specificity.

Q. What statistical methods ensure robustness in this compound-related cell studies?

  • Answer: Perform triplicate independent experiments and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means. Report standard error of the mean (SEM) and p-values (<0.05 for significance). For instance, this compound-induced apoptosis in LoVo cells showed statistical significance (p<0.05) when analyzed via ANOVA .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's dual modulation of pro-apoptotic (p38) and survival (ERK/Akt) pathways?

  • Answer: Employ pathway-specific inhibitors (e.g., SB203580 for p38) or siRNA knockdowns to isolate effects. In LoVo cells, SB203580 pretreatment blocked this compound-induced apoptosis, confirming p38's role, while ERK/Akt downregulation was observed via phospho-specific antibodies . Combine time-course experiments to track temporal activation patterns and cross-talk.

Q. What strategies address variability in this compound's efficacy across cancer cell lines?

  • Answer: Conduct comparative studies using cell lines with distinct genetic backgrounds (e.g., HER2-positive vs. HER2-negative). Assess baseline expression of target proteins (e.g., p38, ERK) via Western blot. For example, this compound’s IC50 varied between LoVo (colorectal) and MCF-7/HER2 (breast) cells, suggesting tissue-specific signaling contexts .

Q. How should translational studies design in vivo models to evaluate this compound's antitumor potential?

  • Answer: Use xenograft models with this compound-sensitive cell lines (e.g., LoVo) and administer this compound at doses approximating in vitro IC50 values. Monitor tumor volume, apoptosis markers (TUNEL assay), and toxicity (e.g., liver enzymes). Include pharmacokinetic analyses to optimize dosing schedules .

Methodological Best Practices

Q. What protocols enhance reproducibility in this compound studies?

  • Answer: Document cell culture conditions (passage numbers, media), this compound sourcing (e.g., Garcinia cowa extraction details), and assay parameters (e.g., exposure duration, serum concentration). For Western blotting, provide antibody catalog numbers and normalization controls (e.g., β-actin) .

Q. How should researchers handle discrepancies in this compound's IC50 values across studies?

  • Answer: Standardize assay conditions (e.g., incubation time, cell density) and validate purity via HPLC. Compare results with published data using similar models. For instance, IC50 variations may arise from differences in cell viability assays (MTT vs. CCK-8) or solvent effects (DMSO vs. ethanol) .

Q. What bioinformatics tools can identify this compound's off-target pathways?

  • Answer: Use pathway enrichment analysis (e.g., KEGG, Reactome) on transcriptomic or proteomic datasets from this compound-treated cells. Cross-reference with databases like STRING to predict protein interactions. This approach can reveal novel targets, such as redox regulators or DNA repair proteins .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.